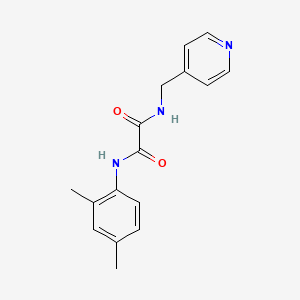![molecular formula C8H10N2O3S B2586161 2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde CAS No. 1780437-11-7](/img/structure/B2586161.png)
2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 1780437-11-7 . It has a molecular weight of 214.24 . The IUPAC name for this compound is 2-methyl-2,4,6,7-tetrahydrothiopyrano [4,3-c]pyrazole-3-carbaldehyde 5,5-dioxide . The InChI key for this compound is LJLNKPFNRRDRPF-UHFFFAOYSA-N .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O3S/c1-10-8 (4-11)6-5-14 (12,13)3-2-7 (6)9-10/h4H,2-3,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.Applications De Recherche Scientifique
Synthesis Techniques and Potential Applications
Synthesis of Imidazo[1,2-a]pyridines : Research has demonstrated aqueous syntheses of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst, showcasing a method that could potentially be applicable for related pyrazole derivatives. This technique highlights the potential for synthesizing complex organic compounds in water, contributing to greener chemistry practices (Darapaneni Chandra Mohan et al., 2013).
Antioxidant and Antihyperglycemic Agents : Coumarin derivatives containing pyrazole and indenone rings were synthesized and found to have significant antioxidant and antihyperglycemic activities. This suggests that similar compounds could be synthesized and tested for their potential medicinal properties, excluding direct drug applications (R. Kenchappa et al., 2017).
Antibacterial Activity : A study on pyrazolopyridine derivatives revealed moderate to good antibacterial activity against various bacteria. This indicates the potential for developing antimicrobial agents from similar pyrazole-based compounds (N. Panda et al., 2011).
Molecular Structure and Stability : Investigations into the molecular structure of certain pyrazole derivatives, such as 3-(4-Methylphenyl)-5-[4-(methylthio)phenyl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, provide insights into the steric effects and molecular packing, which are crucial for understanding the reactivity and stability of these compounds (R. Butcher et al., 2007).
Antifungal and Antibacterial Activities : Spiro-pyrazole-3,3′-thiopyrano[2,3-b]pyridines and azolo[a]pyrido[2′,3′:5,6]thiopyrano[3,4-d]pyrimidines have been synthesized and shown to possess high antifungal and antibacterial activities, suggesting the utility of pyrazole derivatives in developing new antimicrobial agents (K. Dawood, 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-10-8(4-11)6-5-14(12,13)3-2-7(6)9-10/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLNKPFNRRDRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CS(=O)(=O)CCC2=N1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/no-structure.png)



![1-Methyl-2-[(2-methyloxiran-2-yl)methyl]piperidine](/img/structure/B2586088.png)
![Ethyl 5-(5-chloro-2-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586089.png)
![N-(3-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2586094.png)
![Ethyl 2-[[5-[5-(2-ethoxy-2-oxoethyl)sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2586095.png)
![5-Bromo-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2586096.png)

![5-[benzyl(ethyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2586099.png)
